molecular formula C17H20ClNO2 B279503 1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol

1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol

Cat. No.: B279503
M. Wt: 305.8 g/mol
InChI Key: BSUNKQKPOXWKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol, also known as Compound A, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective beta-2 adrenergic receptor agonist, which means that it can selectively activate certain receptors in the body that are involved in regulating various physiological processes. In

Scientific Research Applications

1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol A has been studied for its potential therapeutic applications in several areas, including asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been investigated for its potential use in the treatment of cardiovascular disease, diabetes, and obesity. In addition, this compound A has been shown to have anti-inflammatory and immunomodulatory properties, which make it a promising candidate for the treatment of various inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol A involves its selective activation of beta-2 adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated, beta-2 adrenergic receptors cause relaxation of smooth muscle, which can help to relieve bronchoconstriction in patients with asthma or COPD. In addition, activation of beta-2 adrenergic receptors can increase glucose uptake in skeletal muscle, which can help to improve glucose control in patients with diabetes.
Biochemical and Physiological Effects:
This compound A has several biochemical and physiological effects, including the activation of beta-2 adrenergic receptors, which leads to the relaxation of smooth muscle and increased glucose uptake in skeletal muscle. In addition, this compound A has been shown to have anti-inflammatory and immunomodulatory properties, which can help to reduce inflammation and modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol A in lab experiments include its selective activation of beta-2 adrenergic receptors, which can help to isolate the effects of this specific receptor. In addition, this compound A has been extensively studied and characterized, which makes it a reliable and well-understood compound for use in research. However, the limitations of using this compound A in lab experiments include its complex synthesis method, which requires a high level of expertise in organic chemistry, as well as its potential for off-target effects on other receptors or physiological processes.

Future Directions

There are several future directions for research on 1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol A, including its potential use in the treatment of other respiratory disorders, such as chronic bronchitis and emphysema. In addition, further investigation into the anti-inflammatory and immunomodulatory properties of this compound A could lead to its use in the treatment of various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the development of new synthetic methods for this compound A could help to improve its availability and reduce the cost of production, making it more accessible for use in research and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-propanol A involves several steps, including the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form a benzylidene derivative. This intermediate is then reacted with 4-aminobenzylamine to form the final product, this compound A. The synthesis of this compound A is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.

Properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

1-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol

InChI

InChI=1S/C17H20ClNO2/c1-13(20)10-19-11-14-6-8-16(9-7-14)21-12-15-4-2-3-5-17(15)18/h2-9,13,19-20H,10-12H2,1H3

InChI Key

BSUNKQKPOXWKQA-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl)O

Canonical SMILES

CC(CNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl)O

Origin of Product

United States

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